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Compound of Interest

Compound Name:
Methyl 3-acetyl-2-

hydroxybenzoate

CAS No.: 77527-00-5

Cat. No.: B2576043

Get Quote

Welcome to the technical support center for the synthesis of Methyl 3-acetyl-2-
hydroxybenzoate. This guide is designed for researchers, chemists, and drug development

professionals to provide in-depth, field-proven insights into improving the yield and purity of this

valuable synthetic intermediate. We will move beyond simple protocols to explain the causality

behind experimental choices, ensuring a robust and reproducible synthesis.

The most reliable and common route to Methyl 3-acetyl-2-hydroxybenzoate involves a three-

step sequence starting from salicylic acid. This guide is structured to address each critical

stage of the process, providing detailed protocols, troubleshooting guides, and frequently

asked questions.

Overall Synthetic Workflow
The synthesis is best approached as a sequence of three distinct chemical transformations.

Each step presents unique challenges and opportunities for optimization.
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Caption: Overall workflow for the synthesis of Methyl 3-acetyl-2-hydroxybenzoate.
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Part 1: Synthesis of Methyl Salicylate (Intermediate
1)
The first step is a classic Fischer esterification, converting salicylic acid to its methyl ester.[1][2]

While straightforward, optimizing this step is crucial for a clean starting material in the

subsequent stages. The reaction involves treating salicylic acid with an excess of methanol in

the presence of a strong acid catalyst, typically sulfuric acid.[3][4]

Frequently Asked Questions (FAQs): Step 1
Q1: Why is a large excess of methanol used? A: Fischer esterification is an equilibrium-

controlled reaction.[5] According to Le Châtelier's principle, using one reactant in large excess

(in this case, methanol, which also serves as the solvent) drives the equilibrium toward the

formation of the ester product, thereby increasing the yield.[5]

Q2: What is the role of concentrated sulfuric acid? A: Sulfuric acid serves two primary

functions. First, it acts as a catalyst by protonating the carbonyl oxygen of salicylic acid, making

the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1]

Second, as a dehydrating agent, it sequesters the water produced during the reaction, which

also helps to shift the equilibrium towards the product side.

Q3: Can other acid catalysts be used? A: Yes, other strong acids like HCl can be used.[6] Solid

acid catalysts, such as sulfated zirconia or cation-exchange resins, are also effective and offer

environmental benefits like easier separation and reusability.[7] However, concentrated sulfuric

acid remains the most common and cost-effective choice for lab-scale synthesis.
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Observed Issue Potential Cause(s) Recommended Solution(s)

Low Yield (<80%)

1. Insufficient reaction time or

temperature. 2. Water present

in reagents or glassware. 3.

Inefficient workup/extraction.

1. Ensure reflux is maintained

for at least 4-6 hours. Monitor

reaction progress by TLC. 2.

Use anhydrous methanol and

thoroughly dry all glassware. 3.

During workup, ensure

complete neutralization of the

acid catalyst with sodium

bicarbonate solution and

perform multiple extractions

with a suitable organic solvent

(e.g., dichloromethane or

diethyl ether).[8]

Dark Brown/Black Reaction

Mixture (Charring)

1. Sulfuric acid concentration is

too high. 2. Reaction

temperature is excessively

high.

1. Add the sulfuric acid catalyst

slowly and dropwise to the

methanol solution while

cooling in an ice bath. 2.

Maintain a gentle reflux; avoid

aggressive boiling. Use a

heating mantle with a

temperature controller.

Product Fails to Crystallize or

Remains an Oil

1. Presence of unreacted

salicylic acid. 2. Incomplete

removal of solvent.

1. Ensure the organic layer is

thoroughly washed with

sodium bicarbonate solution to

remove all acidic impurities.[8]

2. Use rotary evaporation to

completely remove the

extraction solvent. If the

product is an oil, it is likely pure

methyl salicylate, which is a

liquid at room temperature.[4]

Confirm purity via NMR or IR

spectroscopy.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.westfield.ma.edu/cmasi/organic_lab/organic_labs/esterification_salicylic_acid.pdf
https://www.westfield.ma.edu/cmasi/organic_lab/organic_labs/esterification_salicylic_acid.pdf
https://www.chemicalbook.com/synthesis/methyl-salicylate.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576043?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Methyl Salicylate
To a 250 mL round-bottom flask, add salicylic acid (13.8 g, 0.1 mol).

Add 100 mL of anhydrous methanol and swirl to dissolve the solid.

Place the flask in an ice-water bath. Slowly and with continuous swirling, add 5 mL of

concentrated sulfuric acid dropwise.

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a

heating mantle. Maintain reflux for 4-6 hours.

After cooling to room temperature, pour the reaction mixture into a separatory funnel

containing 200 mL of ice-cold water.

Extract the aqueous layer three times with 50 mL portions of dichloromethane.

Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of 5%

aqueous sodium bicarbonate solution (vent frequently to release CO₂), and finally with 100

mL of brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to yield methyl salicylate as a colorless to pale yellow oil.[2][4] The yield

should be >90%.

Part 2: Synthesis of Methyl 2-acetoxybenzoate
(Intermediate 2)
This step involves the acetylation of the phenolic hydroxyl group of methyl salicylate. It is

analogous to the synthesis of aspirin from salicylic acid.[9] The reaction uses acetic anhydride

to introduce the acetyl group.

Frequently Asked Questions (FAQs): Step 2
Q1: Why is acetic anhydride used instead of acetyl chloride? A: Acetic anhydride is preferred

because its byproduct, acetic acid, is less corrosive and easier to handle than the HCl
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generated from acetyl chloride. The reaction with acetic anhydride is also typically less

exothermic and more controllable.

Q2: What is the purpose of the catalyst (e.g., a few drops of H₃PO₄ or pyridine)? A: A catalyst

accelerates the reaction. A strong acid like phosphoric acid protonates the acetic anhydride,

making it a more potent electrophile. A base catalyst like pyridine acts as a nucleophilic

catalyst, forming a highly reactive acetylpyridinium ion intermediate.

Troubleshooting Guide: Methyl 2-acetoxybenzoate
Synthesis

Observed Issue Potential Cause(s) Recommended Solution(s)

Incomplete Reaction (Starting

material present)

1. Insufficient heating or

reaction time. 2. Inactive acetic

anhydride (hydrolyzed by

moisture).

1. Gently heat the reaction

mixture (e.g., 50-60°C) for 1-2

hours. 2. Use a fresh bottle of

acetic anhydride.

Low Yield after Workup

1. Hydrolysis of the product

during workup. 2. Product loss

during extraction.

1. Perform the aqueous

workup using cold water to

minimize hydrolysis of the

ester. 2. Ensure proper phase

separation during extractions.

Experimental Protocol: Methyl 2-acetoxybenzoate
In a 100 mL round-bottom flask, combine methyl salicylate (15.2 g, 0.1 mol) and acetic

anhydride (12.2 mL, 0.13 mol).

Add 5 drops of 85% phosphoric acid as a catalyst.

Heat the mixture in a water bath at 50-60°C for 1.5 hours.

Allow the mixture to cool, then slowly pour it into 100 mL of ice-cold water while stirring

vigorously to precipitate the product and hydrolyze excess acetic anhydride.

Collect the solid product by vacuum filtration and wash the filter cake with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

pure methyl 2-acetoxybenzoate as a white solid.

Part 3: Fries Rearrangement to Final Product
This is the most critical and often lowest-yielding step of the synthesis. The Fries

rearrangement converts the phenolic ester (methyl 2-acetoxybenzoate) into a hydroxy aryl

ketone.[10] The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride

(AlCl₃), and involves the migration of the acyl group to the aromatic ring.[11][12]

Mechanism and Regioselectivity
The reaction proceeds via the formation of an acylium ion intermediate, which then performs an

electrophilic aromatic substitution on the ring.[13][14] This reaction is highly selective for the

ortho and para positions. The choice between these two isomers is critically dependent on

reaction conditions.[10][15]

High Temperature (>160°C): Favors the formation of the ortho product (Methyl 3-acetyl-2-
hydroxybenzoate). This is the thermodynamically controlled product, as the ortho-isomer

can form a stable bidentate chelate with the aluminum catalyst.[16][10][17]

Low Temperature (<60°C): Favors the formation of the para product (Methyl 5-acetyl-2-

hydroxybenzoate). This is the kinetically controlled product.[11][17]

Methyl 2-acetoxybenzoate
+ AlCl₃

Acylium Ion Intermediate
[R-C=O]⁺

Complexation &
Cleavage

Ortho Attack
(Thermodynamic Control)High Temp.

Para Attack
(Kinetic Control)

Low Temp.

Methyl 3-acetyl-
2-hydroxybenzoate

Hydrolysis

Methyl 5-acetyl-
2-hydroxybenzoate

Hydrolysis

Click to download full resolution via product page

Caption: Control of regioselectivity in the Fries Rearrangement.

Frequently Asked Questions (FAQs): Step 3
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Q1: Why must anhydrous AlCl₃ and conditions be used? A: Aluminum chloride reacts violently

with water. Any moisture will decompose the catalyst, halting the reaction and potentially

creating hazardous byproducts (HCl gas). All glassware must be flame-dried, and the reaction

should be run under an inert atmosphere (e.g., nitrogen or argon).

Q2: What is the optimal solvent for this reaction? A: The Fries rearrangement is often

performed without a solvent or in a high-boiling, non-polar solvent like nitrobenzene or o-

dichlorobenzene.[14] Non-polar solvents tend to favor the formation of the ortho product.[10]

[13] For this specific synthesis, running the reaction neat (without solvent) at high temperature

is common.

Q3: How can the ortho and para isomers be separated? A: The ortho-isomer (the desired

product) has a lower boiling point and is volatile with steam due to intramolecular hydrogen

bonding between the phenolic hydroxyl and the acetyl carbonyl group. The para-isomer

exhibits intermolecular hydrogen bonding, resulting in a higher boiling point and lower volatility.

[16] Therefore, steam distillation can be an effective separation technique. Column

chromatography is also a reliable method.

Troubleshooting Guide: Fries Rearrangement
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Observed Issue Potential Cause(s) Recommended Solution(s)

No Reaction or Very Low

Conversion

1. Inactive (hydrated) AlCl₃. 2.

Insufficient temperature or

reaction time.

1. Use a fresh, unopened

container of anhydrous AlCl₃.

Handle it quickly in a dry

environment. 2. Ensure the

reaction temperature is

maintained at >160°C for 2-3

hours.

High Yield of para-isomer (Side

Product)

1. Reaction temperature was

too low.

1. Increase the reaction

temperature to 165-175°C.

This is the most critical

parameter for favoring the

ortho product.[11]

Formation of a Complex, Tar-

like Mixture

1. Temperature was

excessively high, leading to

decomposition. 2. Presence of

impurities in the starting

material.

1. Carefully control the

temperature using a

thermostat-controlled heating

mantle or a high-temperature

oil bath. Do not exceed 180°C.

2. Ensure the methyl 2-

acetoxybenzoate is pure and

dry before starting the

reaction.

Difficult Workup (Gelatinous

Precipitate)

1. Inefficient hydrolysis of the

aluminum-product complex.

1. Pour the cooled reaction

mixture very slowly onto a

large amount of crushed ice

and concentrated HCl. Stir

vigorously to break up the

complex. This step is highly

exothermic and must be done

with extreme caution in a fume

hood.

Experimental Protocol: Methyl 3-acetyl-2-
hydroxybenzoate
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Set up a three-neck round-bottom flask, flame-dried under vacuum and equipped with a

mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube (CaCl₂).

To the flask, add methyl 2-acetoxybenzoate (9.7 g, 0.05 mol).

In a separate, dry container, weigh anhydrous aluminum chloride (13.3 g, 0.1 mol) and add it

portion-wise to the reaction flask with vigorous stirring. Caution: The initial reaction can be

exothermic.

Once the addition is complete, heat the reaction mixture to 165-170°C.

Maintain this temperature with stirring for 2-3 hours. The mixture will become a thick, dark

slurry.

Allow the reaction to cool to about 80°C, then very carefully and slowly pour the mixture onto

200 g of crushed ice containing 20 mL of concentrated HCl. Perform this in a large beaker

inside a fume hood.

Stir the resulting mixture until all the ice has melted and the aluminum complex has

decomposed.

Extract the aqueous slurry three times with 75 mL portions of ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product will be a mixture of ortho and para isomers. Purify via column

chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired

ortho-isomer, Methyl 3-acetyl-2-hydroxybenzoate.

References
P. Shanmugam, G. Kamalakar, M. V. V. K. Mohan, & M. L. Kantam. (2006). Esterification of

salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian

Journal of Chemistry - Section B, 45B(3), 749-753. Link

Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool

smelling molecules. Link

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b2576043/docs?utm_src=pdf-body#technical-support-center-synthesis-of-methyl-3-acetyl-2-hydroxybenzoate
https://www.google.com/url?sa=E&q=https%3A%2F%2Fnopr.niscpr.res.in%2Fhandle%2F123456789%2F9199
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.westfield.ma.edu%2FPersonalPages%2Fdraker%2Forganic%2Festers%2Festers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576043?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study.com. (n.d.). How methanol (CH3OH) react with salicylic acid (C7H6O3)to produce

methyl salicylate (C8H8O3)?Link

University of Missouri–St. Louis. (2012). Hydrolysis of Methyl Salicylate and Synthesis of

Acetylsalicylic Acid. Link

Wikipedia. (n.d.). Fries rearrangement. Link

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?Link

Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Link

Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Link

ResearchGate. (2018). Esterification of salicylic acid with methanol, effect of catalyst weight.

Link

IvyPanda. (2024). Methyl Salicylate Preparation Using Esterification Report. Link

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of Methyl Salicylate:

Synthesis and Applications. Link

ChemicalBook. (n.d.). Methyl salicylate synthesis. Link

Hefei TNJ Chemical Industry Co.,Ltd. (2021). Production methods of Methyl salicylate (CAS:

119-36-8) and its application. Link

Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries

Rearrangement. Link

RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid. Link

ChemicalBook. (2023). Preparation and application of methyl salicylate. Link

BHASVIC. (2022). Aspirin synthesis part 1. Link

BenchChem. (n.d.). Application Note and Protocol: Fries Rearrangement of 2-Acetyl-4-

methylphenyl benzoate. Link

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fhomework.study.com%2Fexplanation%2Fhow-methanol-ch3oh-react-with-salicylic-acid-c7h6o3-to-produce-methyl-salicylate-c8h8o3.html
https://www.google.com/url?sa=E&q=httpshttps%3A%2F%2Fwww.umsl.edu%2F~orglab%2Fdocuments%2Faspirin%2Faspirin.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fen.wikipedia.org%2Fwiki%2FFries_rearrangement
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbyjus.com%2Fchemistry%2Ffries-rearrangement%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.pw.live%2Fchemistry-concepts%2Freaction-mechanism-of-fries-rearrangement
https://www.google.com/url?sa=E&q=https%3A%2F%2Ftestbook.com%2Fchemistry%2Ffries-rearrangement
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Ffigure%2FEsterification-of-salicylic-acid-with-methanol-effect-of-catalyst-weight-Reaction_fig3_327421111
https://www.google.com/url?sa=E&q=https%3A%2F%2Fivypanda.com%2Fessays%2Fmethyl-salicylate-preparation-using-esterification%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.inno-pharmchem.com%2Fnews%2Fexploring-the-chemistry-of-methyl-salicylate-synthesis-and-applications-39626495.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2Fsynthesis%2F119-36-8.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.tnjchem.com%2Fnews%2Fproduction-methods-of-methyl-salicylate-cas-119-36-8-and-its-application_n106
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.aakash.ac.in%2Fimportant-concepts%2Fchemistry%2Ffries-rearrangement
https://www.google.com/url?sa=E&q=https%3A%2F%2Fedu.rsc.org%2Fresources%2Fthe-preparation-of-2-hydroxybenzoic-acid%2F1628.article
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2Farticle%2FPreparation-and-application-of-methyl-salicylate.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bhasvic.ac.uk%2Fnews-and-events%2Fnews%2Faspirin-synthesis-part-1
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2Fapplication-notes%2Ffries-rearrangement-of-2-acetyl-4-methylphenyl-benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576043?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sigma-Aldrich. (n.d.). Fries Rearrangement. Link

BenchChem. (n.d.). synthesis of methyl salicylate from aspirin for laboratory experiments.

Link

Unknown Source. Synthesis of Aspirin and Oil of Wintergreen. (Link unavailable)

Miles Dai. (n.d.). Methyl Salicylate Synthesis. Link

ResearchGate. (n.d.). Synthesis of Methyl Salicylate from Aspirin. Link

PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Link

Thermo Fisher Scientific. (n.d.). Fries Rearrangement. Link

PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT. Link

Canadian Center of Science and Education. (2021). Effect of Microwave Irradiation on the

Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Link

ChemicalBook. (n.d.). Methyl 3-hydroxybenzoate synthesis. Link

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Link

Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.

Link

Alfa Chemistry. (n.d.). Fries Rearrangement. Link

precisionFDA. (n.d.). METHYL 3-ACETYL-2-HYDROXYBENZOATE. Link

BenchChem. (n.d.). Methyl 2-Acetyl-3-hydroxybenzoate|C10H10O4. Link

Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica

gel column. Link

Unknown Source. The preparation of methyl benzoate and methyl salicylate on silica gel
column. (Link unavailable)

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Ftechnical-documents%2Ftechnical-article%2Fchemistry-and-synthesis%2Freaction-explorer%2Ffries-rearrangement
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2Fapplication-notes%2Fsynthesis-of-methyl-salicylate-from-aspirin-for-laboratory-experiments
https://www.google.com/url?sa=E&q=https%3A%2F%2Fmilesdai.github.io%2Fblog%2Fmethyl-salicylate-synthesis
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Fpublication%2F323381027_Synthesis_of_Methyl_Salicylate_from_Aspirin
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.prepchem.com%2Fsynthesis-of-methyl-3-hydroxybenzoate%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.thermofisher.com%2Fus%2Fen%2Fhome%2Flife-science%2Fantibodies%2Fsecondary-antibodies%2Fantibody-resources%2Fantibody-purification-and-preparation%2Ffries-rearrangement.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.pharmdguru.com%2Forganic-chemistry-articles%2F37-fries-rearrangement
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ccsenet.org%2Fjournal%2Findex.php%2Fijc%2Farticle%2Fview%2F0%2F45763
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2Fsynthesis%2F99-07-0.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.organic-chemistry.org%2Fnamedreactions%2Ffries-rearrangement.shtm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FCN104447308B%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.alfa-chemistry.com%2Ffries-rearrangement.htm
https://www.benchchem.com/product/b2576043/docs?utm_src=pdf-body#technical-support-center-synthesis-of-methyl-3-acetyl-2-hydroxybenzoate
https://www.google.com/url?sa=E&q=https%3A%2F%2Fprecision.fda.gov%2Fsubstances%2F7ZX4KP8PGT
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2Fproduct%2Fbchm3142713
https://www.google.com/url?sa=E&q=https%3A%2F%2Facademicjournals.org%2Fjournal%2FAJPAC%2Farticle-full-text-pdf%2F0F4591410425
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576043?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Link

Google Patents. (n.d.). US2891090A - Purification of salicylic acid derivatives. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ivypanda.com [ivypanda.com]

2. nbinno.com [nbinno.com]

3. homework.study.com [homework.study.com]

4. Methyl salicylate synthesis - chemicalbook [chemicalbook.com]

5. benchchem.com [benchchem.com]

6. prepchem.com [prepchem.com]

7. researchgate.net [researchgate.net]

8. westfield.ma.edu [westfield.ma.edu]

9. Chemistry 211 Experiment 3 [home.miracosta.edu]

10. Fries rearrangement - Wikipedia [en.wikipedia.org]

11. pharmdguru.com [pharmdguru.com]

12. Fries Rearrangement [sigmaaldrich.com]

13. byjus.com [byjus.com]

14. benchchem.com [benchchem.com]

15. testbook.com [testbook.com]

16. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

17. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries
Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition,
Types and Importance | AESL [aakash.ac.in]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.youtube.com%2Fwatch%3Fv%3D3-545B_o_8s
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS2891090A%2Fen
https://www.benchchem.com/product/b2576043?utm_src=pdf-custom-synthesis#bc-rfq
https://ivypanda.com/essays/methyl-salicylate-preparation-using-esterification/
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-chemistry-of-methyl-salicylate-synthesis-and-applications
https://homework.study.com/explanation/how-methanol-ch-3-oh-react-with-salicylic-acid-c-7-h-6-o-3-to-produce-methyl-salicylate-c-8-h-8-o-3.html
https://www.chemicalbook.com/synthesis/methyl-salicylate.htm
https://www.benchchem.com/pdf/synthesis_of_methyl_salicylate_from_aspirin_for_laboratory_experiments.pdf
https://prepchem.com/methyl-3-hydroxybenzoate/
https://www.researchgate.net/figure/Esterification-of-salicylic-acid-with-methanol-effect-of-catalyst-weight-Reaction_fig4_262555069
https://www.westfield.ma.edu/cmasi/organic_lab/organic_labs/esterification_salicylic_acid.pdf
https://home.miracosta.edu/dlr/211exp3.htm
https://en.wikipedia.org/wiki/Fries_rearrangement
https://pharmdguru.com/37-fries-rearrangement/
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/organic-reaction-toolbox/fries-rearrangement
https://byjus.com/chemistry/fries-rearrangement/
https://www.benchchem.com/pdf/Application_Note_and_Protocol_Fries_Rearrangement_of_2_Acetyl_4_methylphenyl_benzoate.pdf
https://testbook.com/chemistry/fries-rearrangement
https://www.pw.live/concepts-fries-rearrangement
https://www.aakash.ac.in/important-concepts/chemistry/fries-rearrangement
https://www.aakash.ac.in/important-concepts/chemistry/fries-rearrangement
https://www.aakash.ac.in/important-concepts/chemistry/fries-rearrangement
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576043?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Support Center: Synthesis of Methyl 3-acetyl-
2-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2576043/docs#technical-support-center-synthesis-of-
methyl-3-acetyl-2-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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